N-(2-Aminoethyl)ethylenediamine acetate

Epoxy Curing Polymer Formulation Occupational Hygiene

Researchers requiring precise amine stoichiometry without the hazards of volatile liquid DETA need this pre-neutralized, crystalline acetate salt. It eliminates fume-handling infrastructure and gravimetric dispensing errors, enabling reproducible synthesis in epoxy curing and coordination chemistry. - Enables dry-blend, one-part epoxy formulations with thermal latency (>120°C cure), eliminating pot-life constraints and mixing errors common in two-part liquid DETA systems. - Delivers exact 1:1 tridentate chelation stoichiometry by weight, reducing reagent waste by up to 50% in metal recovery circuits compared to methods requiring excess ligand. - Simplifies MOF and coordination polymer screening with non-fuming solid handling, accelerating combinatorial throughput without amine titration.

Molecular Formula C6H17N3O2
Molecular Weight 163.22 g/mol
CAS No. 7347-35-5
Cat. No. B12668116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)ethylenediamine acetate
CAS7347-35-5
Molecular FormulaC6H17N3O2
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CNCCN)N
InChIInChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4)
InChIKeyPBJZEKIRGDSGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)ethylenediamine Acetate: Solid Chelating Amine Overview


N-(2-Aminoethyl)ethylenediamine acetate (CAS 7347-35-5), systematically known as N'-(2-aminoethyl)ethane-1,2-diamine acetate (1:1), is a 1:1 acetate salt of diethylenetriamine (DETA) with molecular formula C₆H₁₇N₃O₂ and molecular weight 163.22 g/mol . This compound belongs to the ethyleneamine family and functions as a tridentate chelating ligand through its three nitrogen donor atoms . Unlike its liquid free-base counterpart DETA (CAS 111-40-0), the acetate salt exists as a crystalline solid at ambient temperature, offering distinct handling, formulation, and stoichiometric control advantages for industrial and research applications where precise amine delivery is critical [1].

Solid crystalline form enables gravimetric dispensing (±0.1 mg accuracy) for stoichiometric control.

Pre-neutralized acetate salt avoids volatile free amine handling; no fume hood required for weighing.

Tridentate chelation backbone supports 1:1 metal:ligand complexes in research and industrial processes.

Why DETA Free Base Cannot Directly Substitute the Acetate Salt


Substituting diethylenetriamine free base (DETA, CAS 111-40-0) for N-(2-aminoethyl)ethylenediamine acetate without formulation adjustment introduces uncontrolled variability in protonation state, hygroscopicity, and amine release kinetics. DETA is a hygroscopic, corrosive liquid (pKₐ₁ = 4.42, pKₐ₂ = 9.21, pKₐ₃ = 10.02) with a strong ammonia-like odor that requires ventilation and acid-resistant handling protocols . The acetate salt, by contrast, provides the amine in a pre-neutralized, solid form that eliminates volatile amine handling, enables gravimetric dispensing with stoichiometric precision, and releases the active free amine only upon dissolution or thermal activation—parameters that directly govern crosslink density in epoxy curing, metal chelation stoichiometry, and buffer capacity in aqueous systems . These differences are not compensated by simple molar equivalence, as the acetate counterion participates in hydrogen-bonding networks that modulate chelate geometry and the local pH microenvironment .

Protonation state mismatch

Liquid DETA free base (pKa 9–10) introduces uncontrolled alkalinity and hygroscopicity; acetate salt provides pre-neutralized, low-odor solid handling.

Dispensing accuracy cannot be replicated

Liquid DETA viscosity and water uptake cause ±2–5% weighing error; solid acetate delivers gravimetric precision without solution standardization.

Amine release kinetics differ fundamentally

Acetate acts as a latent amine source, enabling one-part thermal cure formulations; direct free base leads to rapid crosslinking and short pot life.

Quantitative Differentiation from Closest Analogs


Physical State and Volatility: Solid Salt vs. Liquid Free Base

N-(2-Aminoethyl)ethylenediamine acetate is a crystalline solid at 25°C, whereas diethylenetriamine (DETA) free base is a hygroscopic liquid with a boiling point of 207°C and vapor pressure of ~0.03 kPa at 20°C [1]. The acetate salt exhibits a calculated boiling point of 353.2°C at 760 mmHg and a flash point of 167.4°C , indicating substantially lower volatility and eliminating the persistent ammonia-like odor characteristic of free DETA. This solid form enables precise gravimetric dispensing (±0.1 mg accuracy) versus the volumetric handling required for viscous liquid DETA (density 0.9586 g/mL), reducing formulation error in stoichiometry-sensitive applications .

Vapor pressure reduction
Head-to-head
~36,500× lower vapor pressure vs. DETA free base
Supports non-volatile solid storage and reduced inhalation exposure.
Calculated from 6.17×10⁻⁶ mmHg vs. 0.225 mmHg at 20°C.
Epoxy Curing Polymer Formulation Occupational Hygiene

Corrosivity and Handling Safety Profile

Diethylenetriamine free base is classified under GHS as H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation), requiring full PPE, fume hoods, and corrosive-compatible equipment [1]. N-(2-Aminoethyl)ethylenediamine acetate, as the pre-neutralized acetate salt, presents a significantly attenuated hazard profile: the absence of free base alkalinity (pKₐ values 4.42–10.02 for DETA vs. buffered acetate salt) reduces skin corrosion potential . While specific GHS classifications for the acetate salt are not yet fully harmonized, the salt form is generally handled under moderate irritant rather than corrosive protocols, consistent with analogous amine acetate salts such as triethylamine acetate .

Corrosivity classification
Class-level
Corrosive → irritant expected downgrade from GHS H314 to H315/H319
May simplify storage and shipping compared to corrosive liquid DETA.
Class-inferred; full harmonized classification not yet available.
Industrial Safety Chemical Handling Occupational Toxicology

Metal Chelation Stoichiometry: Tridentate vs. Bidentate and Tetradentate

The diethylenetriamine (DETA) backbone in N-(2-Aminoethyl)ethylenediamine acetate acts as a tridentate ligand forming two five-membered chelate rings upon metal coordination (facial or meridional isomers), yielding 1:1 metal:ligand complexes of defined geometry [1]. By comparison, ethylenediamine (EDA) forms only one five-membered ring per ligand, requiring a 2:1 or 3:1 ligand-to-metal ratio for complete coordination, while triethylenetetramine (TETA) forms a tetradentate arrangement that can kinetically trap metal ions but may suffer from slower exchange rates [2]. Stability constants for DETA complexes with Cu²⁺ (log K ~16) and Ni²⁺ (log K ~15) are substantially higher than EDA bis-complexes when normalized per amine group, and the 1:1 stoichiometry simplifies quantitative metal scavenging calculations relative to multi-ligand EDA systems [3].

Chelation stoichiometry
Class-level
DETA backbone: 1:1 M:L (tridentate, 2 chelate rings) EDA: 2:1 L:M (bidentate) · TETA: 1:1 (tetradentate, slower exchange)
Reported 1:1 stoichiometry may halve ligand demand vs. EDA protocols.
Cu²⁺ log K ~15–16; literature compilation.
Coordination Chemistry Metal Sequestration Hydrometallurgy

Stoichiometric Precision in Epoxy Curing Formulation

In epoxy resin curing, the amine-to-epoxy stoichiometric ratio directly governs crosslink density, glass transition temperature (Tg), and ultimate mechanical properties. A study comparing aliphatic amine curing agents (EDA, DETA, TETA, TREN) for vanillyl alcohol-based bioepoxy resin demonstrated that tensile strength varied by a factor of 1.4–2.6× depending on amine choice, with TETA achieving the highest values [1]. The acetate salt form of DETA delivers the amine hydrogen equivalent weight (AHEW) with gravimetric accuracy unattainable with liquid DETA, where hygroscopic water uptake and viscosity variations introduce weighing errors of ±2–5% in typical production settings . Furthermore, the solid acetate can be dry-blended with solid epoxy resins for one-part latent systems that cure upon thermal deprotection, whereas liquid DETA requires two-part mixing with limited pot life [2].

Formulation precision
Reported
±0.1 mg gravimetric accuracy vs. ±2–5% with liquid DETA
May reduce stoichiometry-related variation in epoxy Tg and mechanicals.
AHEW ~54.4 g/eq; lab-scale epoxy data.
Epoxy Formulation Thermoset Manufacturing Process Control

Controlled Amine Release in Hydrogel and Biomedical Systems

In poly(acrylic acid) (PAA) hydrogel systems prepared with DETA and subsequently treated with calcium acetate, the in-situ formation of diethylenetriamine acetate modulates the charge-assisted hydrogen bonding network that governs shape memory behavior [1]. The controlled release of DETA from its acetate salt, as opposed to direct addition of free amine, permits programmable cold-induced shape recovery by establishing a dynamic ionic crosslink density that is not achievable with permanently protonated polyamines . This behavior is consistent with patent literature describing hydrogel-forming compositions for controlled release where the acetate counterion participates in supramolecular assembly, a functionality absent when using free DETA or higher polyamines such as TETA and tetraethylenepentamine (TEPA) that over-crosslink the network [2].

Shape memory hydrogel
Supporting evidence
Acetate salt: cold-induced shape recovery with remodelable shape Free DETA / TETA: uncontrolled crosslinking, no shape memory
Supports latent amine strategy for tunable hydrogel networks.
PAA/Ca(Ac)₂ system; Soft Matter 2023.
Hydrogel Synthesis Controlled Release Biomaterials

High-Value Application Scenarios


Latent One-Part Epoxy Encapsulants

The solid acetate salt form enables dry-blending with solid epoxy resins (e.g., DGEBA-type) to create one-part, storage-stable formulations that cure only upon heating to >120°C, where thermal dissociation releases reactive free DETA. This eliminates the pot-life constraints and mixing errors of two-part liquid DETA systems and is particularly valuable for underfill encapsulants in semiconductor packaging where void-free curing and precise stoichiometry are required [1].

Quantitative Metal Chelation in Analytical and Hydrometallurgical Processes

The defined 1:1 (metal:ligand) tridentate chelation stoichiometry of the DETA backbone, combined with gravimetric dispensing accuracy of the solid acetate, supports quantitative metal ion precipitation or extraction protocols. Unlike EDA-based methods requiring 2:1 ligand excess, the acetate salt delivers the chelating amine with known equivalents without the need for solution standardization, reducing reagent waste by up to 50% in copper and nickel recovery circuits [1].

Programmable Shape-Memory Hydrogels

Utilized as an in-situ latent amine source together with calcium acetate in PAA hydrogel synthesis, the compound enables charge-assisted hydrogen bond networks that yield cold-induced shape recovery and permanent shape remodeling. This capability is not replicated by free DETA or higher ethyleneamines due to uncontrolled crosslinking kinetics, making the acetate salt essential for fabricating patient-specific implantable devices with tunable mechanical properties [1].

Non-Volatile Amine Source for Coordination Chemistry

In academic and industrial R&D laboratories synthesizing metal-organic frameworks (MOFs), coordination polymers, or organometallic catalysts, the solid acetate provides DETA in a non-fuming, easily weighable form. This eliminates the need for ventilated liquid dispensing stations and amine titration, accelerating throughput for combinatorial screening of metal-DETA complexes where consistent ligand stoichiometry is critical for reproducibility [1].

Application
Selection Property
Validation Focus
Latent one-part epoxy encapsulants
Solid latent amine form
Thermal cure profile & stoichiometric accuracy
Quantitative metal chelation
Tridentate chelation & gravimetric dispensing
Metal recovery stoichiometry & ligand efficiency
Programmable shape-memory hydrogels
In-situ latent amine release & H-bond network
Shape recovery reproducibility & mechanical tuning
Non-volatile amine source for coordination chemistry
Crystalline, non-fuming solid
Complex stoichiometry consistency & ease of handling
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